molecular formula C29H33N3O5 B15153832 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B15153832
M. Wt: 503.6 g/mol
InChI Key: IGVFVERBGPMGNI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C30H33N3O5. This compound is notable for its intricate structure, which includes a benzylpiperazine moiety, a methoxyphenoxy group, and an ethyl ester of benzoic acid. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Introduction of the Methoxyphenoxy Group: The next step involves the reaction of 4-benzylpiperazine with 4-methoxyphenoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.

    Esterification: The final step involves the esterification of the intermediate product with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenoxy groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxyphenoxy derivatives.

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with serotonin receptors, while the methoxyphenoxy group may enhance its binding affinity and specificity. The compound’s effects are mediated through the modulation of these molecular pathways, leading to various biological responses.

Comparison with Similar Compounds

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-(4-benzylpiperazin-1-yl)benzoate: Lacks the methoxyphenoxy group, which may result in different binding affinities and biological activities.

    4-(4-Benzylpiperazin-1-yl)benzoic acid: The absence of the ethyl ester group may affect its solubility and pharmacokinetic properties.

    4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid: The presence of a nitro group instead of the methoxyphenoxy group can lead to different chemical reactivity and biological effects.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H33N3O5

Molecular Weight

503.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H33N3O5/c1-3-36-29(34)23-9-14-27(32-17-15-31(16-18-32)20-22-7-5-4-6-8-22)26(19-23)30-28(33)21-37-25-12-10-24(35-2)11-13-25/h4-14,19H,3,15-18,20-21H2,1-2H3,(H,30,33)

InChI Key

IGVFVERBGPMGNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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